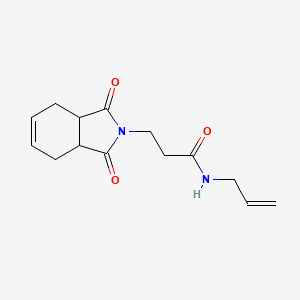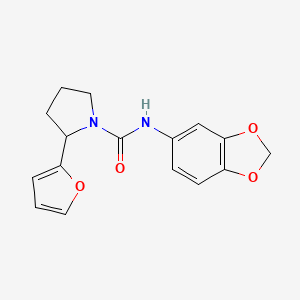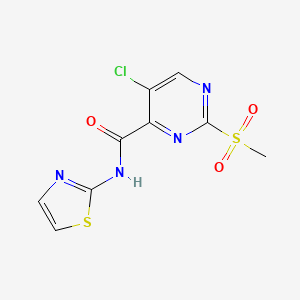![molecular formula C32H22N4O8 B4651115 N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B4651115.png)
N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)
Vue d'ensemble
Description
N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide), commonly known as PBOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBOP is a symmetrical molecule that contains two nitrobenzamide groups connected by a 1,4-phenylenebis(oxy-4,1-phenylene) linker.
Mécanisme D'action
PBOP is a nitrobenzamide derivative that can undergo reduction reactions in the presence of reducing agents such as glutathione. The reduction of PBOP results in the formation of a highly fluorescent compound that can be used for imaging applications. In addition, PBOP can form stable complexes with various drugs, which can enhance their solubility and bioavailability.
Biochemical and Physiological Effects:
PBOP has been shown to have low toxicity and does not cause any significant physiological effects in vitro or in vivo. However, further studies are needed to evaluate its long-term toxicity and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
PBOP has several advantages for lab experiments, such as its high fluorescence quantum yield, symmetrical structure, and ability to form stable complexes with various drugs. However, PBOP has some limitations, such as its relatively low solubility in water and its potential toxicity.
Orientations Futures
PBOP has several potential future directions, such as its use as a fluorescent probe for biological imaging, drug delivery agent, and organic electronics material. Further studies are needed to evaluate its potential applications in these fields and to optimize its properties for specific applications. In addition, PBOP can be modified to improve its solubility, stability, and bioavailability, which can enhance its potential as a drug delivery agent. Finally, PBOP can be used as a model compound for the development of new fluorescent probes and drug delivery agents.
Applications De Recherche Scientifique
PBOP has been extensively studied for its potential applications in various fields such as biological imaging, drug delivery, and organic electronics. PBOP is a fluorescent molecule that can be used as a fluorescent probe for biological imaging. Its symmetrical structure and high fluorescence quantum yield make it an ideal candidate for imaging applications. PBOP can also be used as a drug delivery agent due to its ability to form stable complexes with various drugs. In addition, PBOP has been studied for its potential use in organic electronics as a hole-transporting material.
Propriétés
IUPAC Name |
2-nitro-N-[4-[4-[4-[(2-nitrobenzoyl)amino]phenoxy]phenoxy]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4O8/c37-31(27-5-1-3-7-29(27)35(39)40)33-21-9-13-23(14-10-21)43-25-17-19-26(20-18-25)44-24-15-11-22(12-16-24)34-32(38)28-6-2-4-8-30(28)36(41)42/h1-20H,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTRIWBWUBVRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(4-{4-[4-(2-nitrobenzamido)phenoxy]phenoxy}phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4651037.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4651040.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4651046.png)

![4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4651058.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4651070.png)
![ethyl [3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B4651071.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4651075.png)
![3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4651087.png)
![2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4651090.png)
![3-{3-[(2-furylmethyl)thio]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4651102.png)
![1-ethyl-4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4651112.png)
